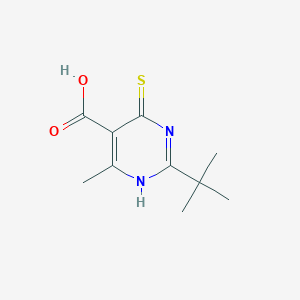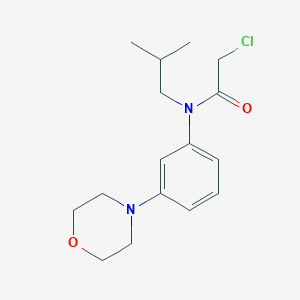
1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group and a difluorobutane-1,3-dione moiety
準備方法
The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-ethyl-1H-pyrazole-4-carbaldehyde.
Reaction with Difluorobutane-1,3-dione: The aldehyde is then reacted with difluorobutane-1,3-dione under specific reaction conditions to form the desired compound.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is typically heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
化学反応の分析
1-(1-Ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorobutane-1,3-dione moiety can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(1-Ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways involved are subject to ongoing research.
類似化合物との比較
1-(1-Ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione can be compared with other similar compounds, such as:
1-(1-Ethyl-1H-pyrazol-4-yl)ethanol: This compound has a similar pyrazole ring but differs in the substituent at the 4-position, which is an ethanol group instead of a difluorobutane-1,3-dione moiety.
1-(1-Ethyl-1H-pyrazol-4-yl)ethanone: This compound also has a similar pyrazole ring but features an ethanone group at the 4-position.
3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol: This compound has a propanol group at the 4-position of the pyrazole ring.
The uniqueness of this compound lies in its difluorobutane-1,3-dione moiety, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-(1-ethylpyrazol-4-yl)-4,4-difluorobutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2/c1-2-13-5-6(4-12-13)7(14)3-8(15)9(10)11/h4-5,9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDDEVRGMUMUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)CC(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2451963.png)


![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2451969.png)
![N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide](/img/structure/B2451972.png)

![[1,1'-biphenyl]-4-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2451976.png)
![N-(5-BENZYL-1,3-THIAZOL-2-YL)-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE](/img/structure/B2451977.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2451979.png)
![2-[(2-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2451980.png)


